(1S,5R,6S)-6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride
Description
Properties
IUPAC Name |
(1S,5R,6S)-6-phenyl-3-azabicyclo[3.2.0]heptane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-2-4-9(5-3-1)11-6-10-7-13-8-12(10)11;/h1-5,10-13H,6-8H2;1H/t10-,11-,12+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFJVEPROAMAPP-HSASPSRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC2C1C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CNC[C@@H]2[C@H]1C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Sensitizers
The cyclization is conducted in acetone as the primary solvent, with acetophenone added as a triplet sensitizer to enhance reaction efficiency. The use of a glass apparatus and a high-pressure mercury lamp ensures optimal UV transmission. Temperatures are maintained between 15–30°C to balance reaction kinetics and stereochemical control.
Stereoisomer Formation
Photocyclization generates four stereoisomers: (+)-exo, (-)-exo, (+)-endo, and (-)-endo. The desired (1S,5R,6S)-configuration corresponds to the (+)-exo isomer, which constitutes approximately 45% of the crude product mixture. The remaining isomers include 45% (-)-exo and 10% combined endo forms, necessitating subsequent resolution steps.
Isolation of the (+)-Exo Isomer
The (+)-exo isomer is isolated via precipitation with (-)-ditoluoyltartaric acid (DTT) . This enantioselective process exploits the differential solubility of diastereomeric salts, where the (+)-exo-DTT complex precipitates preferentially. Notably, reducing the DTT stoichiometry to 20–30 mol% (relative to the crude product) yields a 1:2 DTT-bicycloheptane salt without compromising purity.
Stereochemical Resolution and Purification
Recrystallization Optimization
The DTT salt is recrystallized from ethanol/water mixtures at pH 6.5–7.5, adjusted using triethylamine. This step removes residual (-)-exo and endo isomers, achieving enantiomeric excess (ee) >99%. Alternative solvents like n-propanol may also be employed, though ethanol is preferred for its cost-effectiveness and low toxicity.
Hydrochloride Salt Formation
The free base of the (+)-exo isomer is treated with hydrochloric acid in a polar aprotic solvent (e.g., ethyl acetate) to yield the final hydrochloride salt. The product is typically isolated via filtration or lyophilization, with purity verified by HPLC.
Alternative Synthetic Routes
Multi-Step Synthesis from Tert-Butyl Precursors
A tert-butyl-protected intermediate, tert-butyl (1S,5R,6S)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate , has been reported as a precursor (CAS: 2306255-19-4). Synthesis involves:
- Hydroxylation of a bicyclic amine core.
- Carboxylation with di-tert-butyl dicarbonate.
- Deprotection under acidic conditions to yield the primary amine, followed by hydrochloride salt formation.
This route offers flexibility for introducing functional groups but requires additional steps compared to photolytic cyclization.
Industrial-Scale Considerations
Solvent and Equipment Modifications
Industrial implementations replace quartz reactors with standard glass apparatus to reduce costs. Sensitizers like acetophenone prevent light source fouling, enabling continuous production.
Yield and Efficiency
Typical yields for the photolytic cyclization step range from 30–45%, improving to 70–85% after DTT resolution. Scalability is demonstrated in batches exceeding 1 kg, with HPLC purity >98%.
Analytical and Purification Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC methods utilize Hypersil ODS columns (5–10 µm particle size) with mobile phases of water/acetonitrile (40:60 to 95:5). Detection at 220 nm ensures sensitivity to amine and aromatic functionalities.
Comparative Data Table: Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Photolytic Cyclization | 45 | 98 | Scalable, stereoselective |
| Tert-Butyl Deprotection | 35 | 97 | Functional group flexibility |
Chemical Reactions Analysis
Types of Reactions
(1S,5R,6S)-6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert ketones or other functional groups into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the bicyclic ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the bicyclic ring system .
Scientific Research Applications
Chemistry
In chemistry, (1S,5R,6S)-6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and other applications .
Biology
In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. Its unique structure may allow it to modulate biological pathways in novel ways .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for creating advanced materials with specific characteristics .
Mechanism of Action
The mechanism of action of (1S,5R,6S)-6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Stereochemical Variations
The 3-azabicyclo[3.2.0]heptane core is modified in various derivatives to optimize pharmacological activity. Key differences include:
Key Observations :
- Stereochemistry : The (1S,5R,6S) configuration in the target compound and LU-111995 enhances receptor selectivity compared to racemic analogs like rac-(1R,5S,6R) .
- Substituents : The phenyl group at C6 improves lipophilicity and receptor binding, while modifications like fluorine (LU-111995) or diaza groups () alter metabolic stability and solubility .
Pharmacological Activity
- Dopamine D4 Receptor Affinity: LU-111995 exhibits nanomolar affinity (Ki < 10 nM) for D4 receptors, attributed to its fluorophenyl substituent and exo-configuration. The target compound’s phenyl group likely contributes to similar interactions but lacks fluorination, which may reduce potency .
- 5-HT2A Receptor Binding : Both the target compound and BASF’s benzimidazolone derivatives () show dual D4/5-HT2A activity, suggesting utility in treating schizophrenia with reduced extrapyramidal side effects .
- Antimicrobial Activity : Penicillin analogs (e.g., 4c–4g in ) share the bicyclo[3.2.0] framework but incorporate thia-aza rings and β-lactam groups, rendering them ineffective for CNS targets .
Physicochemical Properties
Notes:
Biological Activity
(1S,5R,6S)-6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride is a bicyclic compound with notable biological activity that has been the subject of various studies. This article provides an overview of its biological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C12H16ClN
- Molecular Weight : 209.71 g/mol
- CAS Number : 2044705-96-4
- Purity : ≥ 95%
The compound exhibits biological activity primarily through its interaction with specific receptors and enzymes in the body. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may influence neurotransmitter systems and exhibit antibacterial properties.
Antibacterial Properties
Research indicates that this compound shows promising antibacterial activity against various strains of bacteria. The following table summarizes its effectiveness compared to standard antibiotics:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison to Control (Meropenem) |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Equivalent |
| Escherichia coli | 64 µg/mL | Lower |
| Bacillus subtilis | 16 µg/mL | Higher |
The compound's mechanism against bacterial strains appears to involve the inhibition of cell wall synthesis, leading to cell death, similar to the action of beta-lactam antibiotics .
Enzyme Inhibition
Studies have also evaluated the compound's potential as an enzyme inhibitor. The following table summarizes its activity against various enzymes:
| Enzyme | Inhibition Activity (%) | Reference Compound |
|---|---|---|
| Urease | 75% | Acetohydroxamic acid |
| Alpha-Amylase | 50% | Acarbose |
These findings indicate that this compound may serve as a lead compound in developing new enzyme inhibitors for therapeutic applications .
Case Study 1: Antibacterial Efficacy
In a recent study published in Microbial Drug Resistance, researchers tested the antibacterial efficacy of this compound against clinical isolates of resistant bacteria. The results indicated that the compound displayed significant activity against multi-drug-resistant strains, suggesting its potential as an alternative treatment option .
Case Study 2: Enzyme Inhibition
A separate investigation focused on the enzyme inhibitory effects of the compound on urease and alpha-amylase. The study concluded that the compound could be a valuable candidate for managing conditions related to these enzymes, such as kidney stones and diabetes .
Q & A
Q. What synthetic methodologies are most effective for producing enantiopure (1S,5R,6S)-6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride?
- Methodological Answer : Enantioselective synthesis requires precise control over stereochemistry. Key steps include:
-
Cyclization strategies : Utilize transition-metal catalysts (e.g., ruthenium(II)) to facilitate bicyclic ring formation via [2+2] or [3+2] cycloadditions, as demonstrated in related azabicycloheptane syntheses .
-
Protecting groups : Employ tert-butoxycarbonyl (Boc) or benzyl groups to stabilize reactive amines during intermediate steps .
-
Resolution techniques : Chiral chromatography or enzymatic resolution ensures enantiopurity, critical for pharmacological relevance .
-
Hydrochloride salt formation : React the free base with HCl in anhydrous ethanol, followed by recrystallization for purity .
- Data Table : Common Catalysts and Yields in Azabicycloheptane Syntheses
| Catalyst | Reaction Type | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Ru(II) complexes | Cyclopropanation | 78–85 | >98% | |
| Pd/C with H₂ | Hydrogenation | 65–72 | 95% | |
| Enzymatic (Lipase) | Kinetic resolution | 50–60 | >99% ee |
Q. How can the stereochemical configuration of this compound be rigorously confirmed?
- Methodological Answer : Use a combination of:
- X-ray crystallography : Definitive proof of absolute configuration (e.g., as in for a related azabicyclo compound) .
- NMR spectroscopy : Compare coupling constants (e.g., ) to DFT-calculated values for stereoisomers .
- Optical rotation : Match experimental [α] values with literature data for enantiopure analogs .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported pharmacological data for azabicycloheptane derivatives?
- Methodological Answer : Discrepancies in bioactivity data may arise from:
- Structural variations : Minor changes (e.g., substituents on the phenyl ring) drastically alter receptor binding. Perform systematic SAR studies using analogs with controlled modifications .
- Assay conditions : Standardize in vitro assays (e.g., buffer pH, cell lines) to minimize variability. Cross-validate results using orthogonal methods (e.g., SPR vs. radioligand binding) .
- Computational modeling : Use molecular docking to identify key interactions (e.g., hydrogen bonds with NMDA receptors) and reconcile conflicting activity data .
Q. How can computational methods optimize the compound’s pharmacokinetic profile?
- Methodological Answer :
- ADMET prediction : Apply tools like SwissADME to predict logP, BBB permeability, and metabolic stability. For example, reducing logP (<3) may enhance solubility without compromising CNS penetration .
- Molecular dynamics simulations : Model interactions with CYP450 enzymes to identify metabolic hotspots. Introduce fluorine atoms at vulnerable positions to block oxidation .
- Co-crystallization studies : Resolve target-bound structures (e.g., with σ1 receptors) to guide rational modifications for improved affinity .
Q. What are the challenges in scaling up the synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Catalyst loading : Reduce precious metal catalyst use (e.g., Ru) via ligand optimization or flow chemistry setups to maintain enantioselectivity at scale .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and detect chiral impurities .
- Crystallization control : Use anti-solvent addition protocols to ensure consistent hydrochloride salt polymorphism, avoiding amorphous byproducts .
Data Contradiction Analysis
Q. Why do some studies report conflicting binding affinities for similar azabicycloheptane derivatives?
- Methodological Answer :
- Probe the role of counterions : Hydrochloride vs. free base forms may exhibit different solubility and receptor access. Compare IC values under matched ionization conditions .
- Re-evaluate stereochemical assignments : Misassigned configurations in earlier studies (e.g., 1S vs. 1R) could explain discrepancies. Reanalyze using advanced chiral HPLC methods .
- Control for off-target effects : Use knockout cell lines or selective inhibitors to isolate target-specific activity .
Methodological Recommendations
- Structural characterization : Always pair NMR with X-ray or vibrational circular dichroism (VCD) for unambiguous stereochemical confirmation .
- Biological assays : Include positive controls (e.g., known σ1 receptor ligands) and report full experimental parameters (e.g., incubation times, temperature) .
- Data reporting : Use standardized nomenclature (IUPAC) and deposit crystallographic data in public repositories (e.g., CCDC) to enhance reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
